An In-depth Technical Guide to the Physicochemical Properties of Fluorinated Pyrrole-3-carbaldehydes
An In-depth Technical Guide to the Physicochemical Properties of Fluorinated Pyrrole-3-carbaldehydes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of fluorinated pyrrole-3-carbaldehydes, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms into the pyrrole ring can profoundly influence the molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. This document details available quantitative data, experimental protocols for their synthesis and characterization, and discusses their biological significance.
Physicochemical Properties
Below is a summary of available quantitative data for representative fluorinated pyrrole-3-carbaldehydes. It is important to note that many of the values for less common derivatives are predicted based on computational models.
Table 1: Physicochemical Properties of Selected Fluorinated Pyrrole-3-carbaldehydes
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa (Predicted) |
| 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde | 881674-56-2 | C₁₁H₈FNO | 189.19 | 133[1] | 370.6 ± 32.0 (Predicted)[1] | 14.77 ± 0.50[1] |
| 5-(3-Fluorophenyl)-1H-pyrrole-3-carboxaldehyde | 133084229-37-1 | C₁₁H₈FNO | 189.19 | Not available | Not available | Not available |
| 5-(4-Fluorophenyl)-1H-pyrrole-3-carbaldehyde | 2827733-28-6 | C₁₁H₈FNO | 189.19 | Not available | Not available | Not available |
| 5-(2-Fluoropyridin-3-yl)-1H-pyrrole-3-carbaldehyde | Not available | C₁₀H₇FN₂O | 190.18 | Predicted as solid | Predicted | Predicted |
Solubility: 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde is reported to be soluble in common organic solvents such as chloroform, dimethyl sulfoxide (DMSO), and methanol, though solubility may be slight.[1]
Synthesis and Experimental Protocols
The synthesis of fluorinated pyrrole-3-carbaldehydes can be approached in two primary ways: by constructing the pyrrole ring from fluorine-containing precursors or by direct fluorination of a pre-existing pyrrole ring. The Vilsmeier-Haack reaction is a widely employed and effective method for the formylation of electron-rich pyrrole rings.
General Synthesis Workflow: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction introduces a formyl group onto an electron-rich aromatic ring using a Vilsmeier reagent, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][3][4]
Detailed Experimental Protocol: Vilsmeier-Haack Formylation of a Fluorinated Pyrrole
This protocol is a generalized procedure and may require optimization based on the specific fluorinated pyrrole substrate.
Materials:
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Fluorinated pyrrole substrate (1.0 eq)
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Anhydrous N,N-Dimethylformamide (DMF)
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Phosphorus oxychloride (POCl₃) (1.2 - 1.5 eq)
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Anhydrous dichloromethane (DCM) or other suitable inert solvent
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Saturated aqueous sodium acetate solution
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Ethyl acetate
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Saturated aqueous sodium bicarbonate solution
-
Brine
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Anhydrous sodium sulfate or magnesium sulfate
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Ice bath
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
Vilsmeier Reagent Preparation:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 eq) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature remains below 10 °C.[2]
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. The formation of a solid or viscous liquid indicates the formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve the fluorinated pyrrole (1.0 eq) in anhydrous DCM.
-
Add the solution of the fluorinated pyrrole to the freshly prepared Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium acetate. This step is exothermic and may result in gas evolution.
-
Stir the mixture vigorously for 30-60 minutes to ensure complete hydrolysis of the intermediate.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure fluorinated pyrrole-3-carbaldehyde.
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Spectroscopic Characterization
The structure of fluorinated pyrrole-3-carbaldehydes is confirmed using a combination of spectroscopic techniques.
Table 2: Key Spectroscopic Data for Fluorinated Pyrrole-3-carbaldehydes
| Technique | Key Features and Expected Ranges |
| ¹H NMR | - Aldehydic Proton (CHO): A singlet typically observed in the downfield region (δ 9.0-10.0 ppm).- Pyrrole Ring Protons: Signals in the aromatic region (δ 6.0-8.0 ppm), with coupling patterns dependent on the substitution pattern.- Fluorine Coupling: Protons on the pyrrole or phenyl ring may show coupling to the fluorine atom(s), resulting in splitting of the signals. |
| ¹³C NMR | - Carbonyl Carbon (CHO): A signal in the highly deshielded region (δ 180-190 ppm).- Pyrrole and Phenyl Ring Carbons: Signals in the aromatic region (δ 100-150 ppm).- Carbon-Fluorine Coupling: Carbon atoms bonded to or in proximity to fluorine will exhibit characteristic splitting patterns (¹JCF, ²JCF, etc.). |
| ¹⁹F NMR | Provides direct information on the chemical environment of the fluorine atoms. The chemical shifts are highly sensitive to the electronic environment. |
| IR Spectroscopy | - C=O Stretch (Aldehyde): A strong absorption band typically in the range of 1660-1700 cm⁻¹.- N-H Stretch (if present): A broad band around 3200-3400 cm⁻¹.- C-F Stretch: Absorptions in the fingerprint region, typically between 1000-1400 cm⁻¹. |
| Mass Spectrometry | Provides the molecular weight of the compound and fragmentation patterns that can help confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula. |
Biological Significance and Signaling Pathways
The incorporation of fluorine into the pyrrole scaffold is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. Fluorinated pyrrole derivatives have demonstrated a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[5][6] The electron-withdrawing nature of fluorine can modulate the pKa of the pyrrole nitrogen and influence hydrogen bonding interactions with biological targets, potentially leading to increased binding affinity and selectivity.
While specific signaling pathways for many fluorinated pyrrole-3-carbaldehydes are not yet fully elucidated, their biological activities suggest potential interactions with various cellular processes. For instance, as precursors to more complex molecules like Vonoprazan, they are indirectly involved in the regulation of the H⁺/K⁺-ATPase pump. The broader class of pyrrole-containing compounds has been shown to target a variety of enzymes and receptors.
Further research is required to delineate the precise molecular targets and signaling pathways modulated by different fluorinated pyrrole-3-carbaldehyde derivatives.
References
- 1. growingscience.com [growingscience.com]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]
